![molecular formula C20H17N3O3S B14734370 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- CAS No. 6467-83-0](/img/structure/B14734370.png)
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- is a chemical compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalenol moiety, a benzothiazole ring, and an ethoxy group, contributing to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-ethoxy-2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-naphthalenol, 4-methoxy- under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins and enzymes: The compound can interact with specific proteins and enzymes, altering their activity.
Interference with cellular processes: The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol: A simpler structure without the azo and benzothiazole groups.
2-Naphthalenol: Similar to 1-Naphthalenol but with the hydroxyl group in a different position.
Azo dyes: A broad class of compounds with varying substituents on the aromatic rings.
Uniqueness
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
6467-83-0 |
|---|---|
Molekularformel |
C20H17N3O3S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-12-8-9-15-18(10-12)27-20(21-15)23-22-16-11-17(25-2)13-6-4-5-7-14(13)19(16)24/h4-11,24H,3H2,1-2H3 |
InChI-Schlüssel |
UZTWSMPIQRWVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


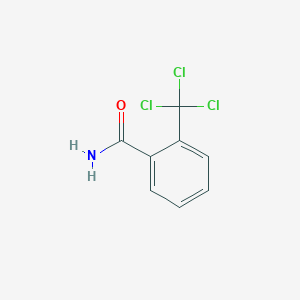
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)



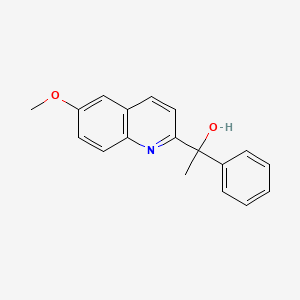

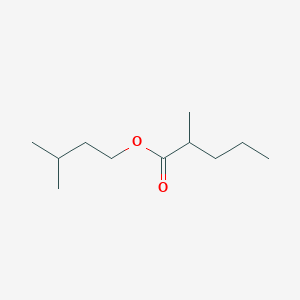
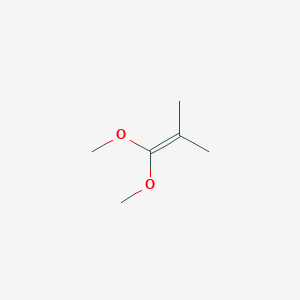
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
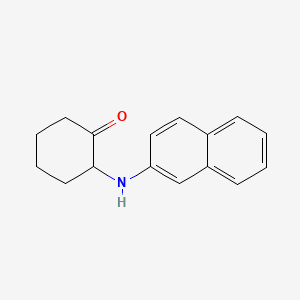

![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
